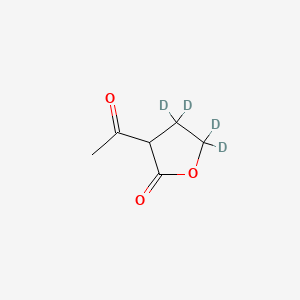
2-Acetylbutyrolactone-3,3,4,4-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Acetylbutyrolactone-3,3,4,4-d4” is a derivative of γ-butyrolactone . It is used as a precursor in organic synthesis and to identify primary amines through chemical fluorescence . It is used for R&D purposes only and not for medicinal, household, or other uses .
Synthesis Analysis
2-Acetylbutyrolactone can be prepared by a condensation reaction between an ester of acetic acid (such as ethyl acetate) with butyrolactone in an alkaline solution . It can also be prepared by reacting ethylene oxide with ethyl acetoacetate in alkaline conditions .Molecular Structure Analysis
The molecular formula of “2-Acetylbutyrolactone-3,3,4,4-d4” is C6H4D4O3 . Its average mass is 132.151 Da and its monoisotopic mass is 132.072449 Da .Chemical Reactions Analysis
The carbonyl group of 2-acetylbutyrolactone readily reacts with amines to form Schiff bases . This property is frequently used to confirm the creation of amines during organic synthesis . 2-Acetylbutyrolactone can also undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .Physical And Chemical Properties Analysis
2-Acetylbutyrolactone is a colourless liquid with a density of 1.19 g/cm^3 . It has a boiling point of 107–108 °C at 7 hPa . It is soluble in DMF and methanol .Wissenschaftliche Forschungsanwendungen
Spectrofluorimetry
2-Acetylbutyrolactone itself is only slightly fluorescent, but its derivatives show high UV fluorescence . The carbonyl group readily reacts with amines to form Schiff bases. It is for this reason that 2-acetylbutyrolactone is frequently used to confirm the creation of amines during organic synthesis . 2-Acetylbutyrolactone can also undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .
Drug Precursor
2-Acetylbutyrolactone is used as a precursor in the synthesis of several drugs, including Risperidone, Ritanserin, Paliperidone, Ocaperidone, Seganserin, Setoperone, Metrenperone, Pirenperone, Novoldiamine (1-Diethylamino-4-aminopentane), Clomethiazole, Barmastine, R 59-022, and ID-4708 .
Synthesis of α-methylene-γ-butyrolactones
2-Acetylbutyrolactone is used in the synthesis of α-methylene-γ-butyrolactones .
Preparation of Santalene
Santalene, a class of sesquiterpenes used in perfumes and fragrances, can be synthesized using 2-Acetylbutyrolactone .
Fluorogenic Reagent
2-Acetylbutyrolactone-3,3,4,4-d4 is used as a fluorogenic reagent for the spectrofluorimetric determination of primary amines .
Intermediate in the Synthesis of 2,4-disubstituted Pyridines
2-Acetylbutyrolactone-3,3,4,4-d4 is used as an intermediate in the synthesis of 2,4-disubstituted pyridines .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Acetylbutyrolactone-3,3,4,4-d4 is a derivative of γ-butyrolactone . It is primarily used as a precursor in organic synthesis . The primary targets of this compound are primary amines, which it identifies through chemical fluorescence .
Mode of Action
The carbonyl group of 2-Acetylbutyrolactone-3,3,4,4-d4 readily reacts with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis . Additionally, 2-Acetylbutyrolactone-3,3,4,4-d4 can undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of several drugs, including risperidone, ritanserin, paliperidone, ocaperidone, seganserin, setoperone, metrenperone, pirenperone, and others . These drugs are involved in various biochemical pathways, indicating that 2-Acetylbutyrolactone-3,3,4,4-d4 indirectly influences these pathways.
Result of Action
The primary result of the action of 2-Acetylbutyrolactone-3,3,4,4-d4 is the formation of Schiff bases when it reacts with amines . This reaction is used to confirm the creation of amines during organic synthesis . Additionally, the compound can form fluorescent molecules with arylamines through the Japp‐Klingemann reaction , which can be used in various applications, including drug synthesis .
Eigenschaften
IUPAC Name |
3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)OC1([2H])[2H])C(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661770 |
Source


|
| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476646-93-2 |
Source


|
| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)

![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)










